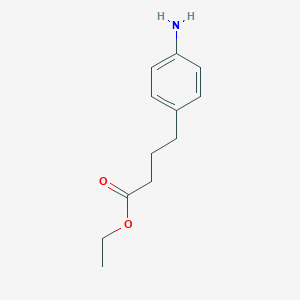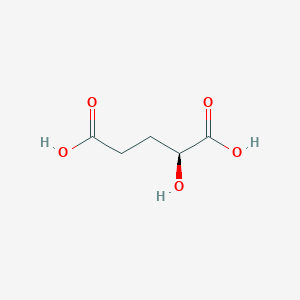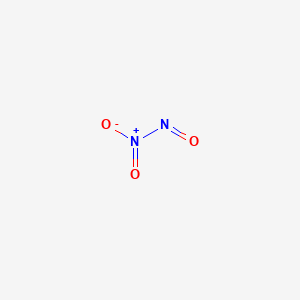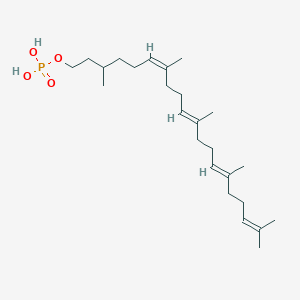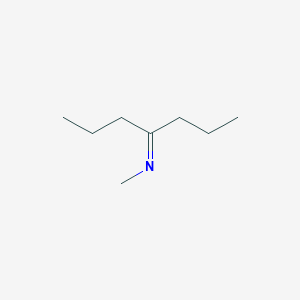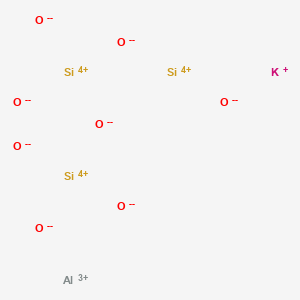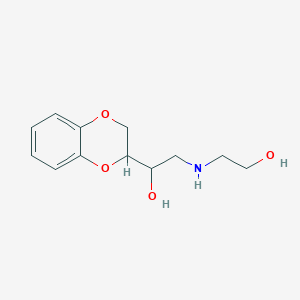
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as DHβE, is a synthetic compound that belongs to the class of benzodioxan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DHβE has been found to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development in various neurological disorders.
Mécanisme D'action
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE exerts its effects by binding to the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a key role in various physiological processes such as learning, memory, and attention. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine, the natural ligand for these receptors.
Effets Biochimiques Et Physiologiques
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, which may contribute to its potential therapeutic effects in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other insults.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of advantages for use in lab experiments. It has a high affinity for nAChRs and is a potent antagonist of these receptors, making it a useful tool for studying the role of these receptors in various physiological processes. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also be useful in studying the role of nAChRs in addiction and substance abuse.
Another area of future research is in the development of new methods for synthesizing alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE and other benzodioxan derivatives. These compounds have potential applications in a wide range of fields, including drug development, materials science, and catalysis.
Conclusion
In summary, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for nAChRs and acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of potential applications in the development of new drugs for the treatment of neurological disorders and in the study of the role of nAChRs in various physiological processes.
Méthodes De Synthèse
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dihydroxybenzaldehyde with ethylene glycol to form the corresponding acetal. The acetal is then reacted with formaldehyde and ammonium chloride to produce the intermediate compound, which is subsequently treated with hydroxylamine hydrochloride to form the final product, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE.
Applications De Recherche Scientifique
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for nAChRs, which are important targets for drug development in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been shown to block the activity of nAChRs in a dose-dependent manner, making it a useful tool for studying the role of these receptors in various physiological processes.
Propriétés
Numéro CAS |
13627-75-3 |
|---|---|
Nom du produit |
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H17NO4/c14-6-5-13-7-9(15)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12-15H,5-8H2 |
Clé InChI |
NPQYXDYEJIPVDB-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




